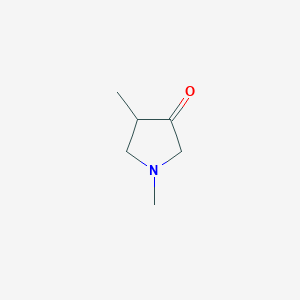
Ethyl 2-piperidin-4-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-piperidin-4-ylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-piperidin-4-ylbenzoate typically involves the esterification of 2-piperidin-4-ylbenzoic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-piperidin-4-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: 2-piperidin-4-ylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-piperidin-4-ylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-piperidin-4-ylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which then exerts its effects through binding to target proteins and altering their function .
Comparison with Similar Compounds
Ethyl 2-piperidin-4-ylbenzoate can be compared with other piperidine derivatives such as:
Piperidine: The parent compound with a simple six-membered ring structure.
Piperidinone: An oxidized form of piperidine with a ketone group.
Piperine: A naturally occurring alkaloid with a piperidine ring, found in black pepper.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJOXWRCQIFFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)
![Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2808133.png)
![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)



![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)



![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)


